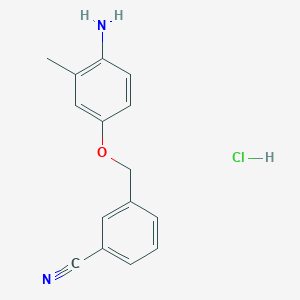

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-amino-3-methylphenoxy)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.ClH/c1-11-7-14(5-6-15(11)17)18-10-13-4-2-3-12(8-13)9-16;/h2-8H,10,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOBHBNILOSBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is a small molecule of interest within the broader class of benzonitrile derivatives. The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. The incorporation of an aminophenoxymethyl moiety introduces functionalities that can engage in specific interactions with biological targets, making this compound a compelling subject for further investigation. This guide provides a comprehensive overview of the fundamental properties of this compound, a proposed synthetic route, and robust analytical methodologies for its characterization. Furthermore, we will explore its potential pharmacological applications based on the known activities of structurally related molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a research tool or therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1251925-23-1 | |

| Molecular Formula | C₁₅H₁₅ClN₂O | |

| Molecular Weight | 274.74 g/mol | |

| Chemical Structure | CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl | |

| Predicted XlogP | 2.8 | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO and Methanol (predicted) |

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile (Free Base)

-

To a solution of 4-amino-3-methylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-(bromomethyl)benzonitrile (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

Purify the crude 3-(4-amino-3-methylphenoxymethyl)benzonitrile by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the purified free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a suitable starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons on both benzene rings.

-

A singlet for the methyl group protons.

-

A singlet for the benzylic ether methylene protons (-OCH₂-).

-

A broad singlet for the amine (-NH₂) protons.

-

-

Expected ¹³C NMR Spectral Features:

-

Signals for all carbon atoms, including the quaternary carbons and the nitrile carbon.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound.

-

Instrumentation: Electrospray ionization (ESI) mass spectrometer.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Potential Pharmacological Relevance and Mechanism of Action

While there is no specific literature detailing the biological activity of this compound, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

The Benzonitrile Moiety in Drug Design

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and a bioisostere for other functional groups. The presence of the benzonitrile scaffold has been associated with a range of biological activities, including kinase inhibition.

Potential as a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The aminophenoxymethyl portion of the target molecule could potentially mimic such interactions. The structure-activity relationship (SAR) studies of other benzonitrile-containing compounds have shown that they can act as potent inhibitors of various kinases involved in inflammatory pathways, such as p38 MAP kinase.

Hypothesized Mechanism of Action

Based on the activities of related compounds, it is plausible that this compound could function as an ATP-competitive kinase inhibitor. The amino group and the ether oxygen could form hydrogen bonds with the kinase hinge region, while the benzonitrile and methyl-substituted phenyl rings could occupy hydrophobic pockets in the active site.

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Safety data sheets (SDS) for structurally similar compounds, such as 4-amino-3-methylbenzonitrile and 4-amino-3-nitrobenzonitrile, indicate that these compounds may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

This compound represents a promising scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic route, and robust analytical methods for its characterization. Based on the known biological activities of related benzonitrile derivatives, this compound warrants evaluation as a potential kinase inhibitor or as a modulator of other biological targets. Future research should focus on the synthesis and biological screening of this compound in relevant assays to elucidate its pharmacological profile and potential therapeutic applications.

References

- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and structure

A Comprehensive Guide to the Physicochemical Characterization of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox but a cornerstone of rational drug design.[1][2] These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, influencing its absorption, distribution, metabolism, and excretion (ADME).[3] For the hydrochloride salt of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile, a molecule with potential therapeutic applications, a comprehensive physicochemical characterization is the first step in building a robust data package for further development. This guide provides an in-depth framework for the systematic evaluation of this compound, offering not just protocols, but the strategic rationale behind each analytical choice. The goal is to create a self-validating system of analysis that ensures data integrity and provides actionable insights for formulation scientists and pharmacologists.

The molecular structure of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl, with its amine, ether, and nitrile functional groups, suggests key areas of investigation, including its aqueous solubility, pKa, lipophilicity, and solid-state form, all of which will have a profound impact on its ultimate bioavailability and stability.[3][4]

Identity and Structure Confirmation

Before any other characterization can commence, the unequivocal confirmation of the chemical structure and identity of the synthesized batch is paramount. This establishes a baseline of quality and ensures that all subsequent data is generated on the correct molecular entity.

Molecular Formula and Weight

Based on its chemical structure, the key identifiers for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl are:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅ClN₂O | [5] |

| Molecular Weight | 274.74 g/mol | [5] |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl | [5] |

Spectroscopic Confirmation

A suite of spectroscopic techniques should be employed to confirm the molecular structure.

Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural confirmation.

Experimental Protocol:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer.

-

Acquire ¹³C NMR and 2D NMR spectra as needed for full structural elucidation.

-

Process the data and assign all peaks to the corresponding atoms in the proposed structure.

Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, which can be used to confirm its elemental composition. Fragmentation patterns observed in MS/MS can offer additional structural confirmation.

Experimental Protocol:

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution into an HRMS instrument (e.g., Q-TOF or Orbitrap).

-

Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Compare the measured accurate mass to the theoretical calculated mass. The deviation should be less than 5 ppm.

Rationale: FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, we expect to see stretches for the amine (N-H), nitrile (C≡N), ether (C-O), and aromatic (C-H and C=C) groups.

Experimental Protocol:

-

Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify and annotate the characteristic absorption bands corresponding to the expected functional groups.

Purity Assessment

Establishing the purity of the active pharmaceutical ingredient (API) is a critical step. High-performance liquid chromatography (HPLC) is the gold standard for this purpose.

Rationale: HPLC separates the main compound from any impurities, whether they are from the synthesis, degradation products, or other contaminants. A validated HPLC method can provide a precise and accurate measure of purity.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Caption: Workflow for purity assessment using RP-HPLC.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, solubility, and manufacturability.[4] It is crucial to determine if the compound exists in different crystalline forms (polymorphs) or as an amorphous solid.

X-Ray Powder Diffraction (XRPD)

Rationale: XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."

Experimental Protocol:

-

Lightly pack the sample powder onto a zero-background sample holder.

-

Place the holder in the XRPD instrument.

-

Scan the sample over a 2θ range of 2° to 40°.

-

A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

Thermal Analysis (DSC and TGA)

Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and polymorphic transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, useful for identifying the presence of solvates or hydrates.

Experimental Protocol:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Place the pan in the DSC cell and heat at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

For TGA, perform a similar procedure in a TGA instrument.

-

Analyze the resulting thermograms for thermal events. A sharp endotherm in the DSC is typically indicative of the melting point.

Solubility and Lipophilicity

Solubility and lipophilicity are fundamental properties that dictate a drug's absorption and distribution.[2][4]

Aqueous Solubility

Rationale: As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility. Determining its solubility at different pH values is essential, as it will vary depending on the ionization state of the primary amine.

Experimental Protocol (Equilibrium Shake-Flask Method):

-

Prepare buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Add an excess amount of the solid compound to each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspensions to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Dissociation Constant (pKa)

Rationale: The pKa is the pH at which the compound is 50% ionized. The primary amine in 3-(4-Amino-3-methylphenoxymethyl)benzonitrile is basic and will be protonated at low pH. Knowing the pKa is crucial for predicting its solubility and absorption characteristics across the gastrointestinal tract.

Experimental Protocol (Potentiometric Titration):

-

Dissolve a known amount of the compound in water or a water/co-solvent mixture.

-

Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH).

-

Monitor the pH of the solution throughout the titration.

-

The pKa can be determined from the inflection point of the titration curve.

Lipophilicity (LogP/LogD)

Rationale: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Experimental Protocol (Shake-Flask Method for LogD at pH 7.4):

-

Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol).

-

Pre-saturate each phase with the other.

-

Dissolve a known concentration of the compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

Shake vigorously to allow for partitioning, then centrifuge to separate the layers.

-

Measure the concentration of the compound in both the aqueous and organic phases using HPLC.

-

Calculate LogD₇.₄ as: log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Caption: Logical workflow for physicochemical characterization.

Conclusion

The systematic physicochemical characterization of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl, as outlined in this guide, provides the essential data package required for informed decision-making in the drug development process. By understanding the causality behind each experimental choice—from confirming identity to defining solid-state and solution behavior—researchers can proactively address potential challenges in formulation, stability, and bioavailability. This comprehensive profile serves as the authoritative foundation upon which all future preclinical and clinical development activities are built.

References

-

Title: Importance of Physicochemical Properties In Drug Discovery. Source: RA Journal of Applied Research. URL: [Link]

-

Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Source: PubMed. URL: [Link]

-

Title: Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Source: J-Stage. URL: [Link]

-

Title: 3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride. Source: PubChem. URL: [Link]

-

Title: Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Source: Langhua Pharmaceutical. URL: [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 5. biosynth.com [biosynth.com]

Structure Elucidation of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride, a versatile small molecule scaffold.[1] Aimed at researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It details an integrated, multi-technique strategy, emphasizing the causality behind experimental choices and the synergy between different analytical data sets. By integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and Single-Crystal X-ray Crystallography, this guide establishes a self-validating workflow for confirming the molecule's identity, connectivity, and three-dimensional structure with the highest degree of scientific integrity.

Introduction

The process of bringing a new chemical entity from discovery to market is underpinned by rigorous analytical characterization. Unambiguous structure elucidation is a foundational requirement, ensuring that all subsequent biological, toxicological, and formulation data are associated with the correct molecular entity. The target molecule, this compound, presents several key structural features—a primary aromatic amine, a substituted benzonitrile, and an aromatic ether linkage—whose precise arrangement must be confirmed.

Molecular Structure and Physicochemical Properties

Before embarking on experimental analysis, it is crucial to consolidate the predicted properties of the target compound. This information serves as the benchmark against which all experimental data will be compared.

| Property | Value | Source |

| IUPAC Name | 3-((4-Amino-3-methylphenoxy)methyl)benzonitrile hydrochloride | - |

| Molecular Formula | C₁₅H₁₅ClN₂O | [1] |

| Molecular Weight | 274.74 g/mol | [1] |

| Monoisotopic Mass | 274.0924 g/mol (for the salt) | - |

| Free Base Mass | 238.1106 g/mol (for C₁₅H₁₄N₂O) | [2] |

| SMILES | CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl | [1] |

| InChIKey | LILBCOQMNFQMOL-UHFFFAOYSA-N (for free base) | [2] |

Structure:

(Note: Image is a representation. The actual protonation site of the hydrochloride is confirmed by spectroscopy and crystallography.)

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but an integrated one, where techniques are chosen for their complementary strengths. Mass spectrometry provides the molecular weight, infrared spectroscopy identifies functional groups, nuclear magnetic resonance maps the precise atomic connectivity, and X-ray crystallography gives the definitive three-dimensional structure.

Mass Spectrometry (MS)

Rationale

The initial and most fundamental question is: what is the molecular weight of the synthesized compound? High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a rapid and highly accurate answer.[3] This technique confirms that the main component of the sample has the expected molecular formula by measuring its mass-to-charge ratio (m/z) to several decimal places.

Experimental Protocol: LC-MS

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 acetonitrile/water mixture.

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

-

Mobile Phase: Use a gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

-

MS Detection: Analyze the eluent using an Electrospray Ionization (ESI) source in positive ion mode.[4] Scan a mass range of m/z 100-500.

Data Interpretation

The primary ion expected is the protonated free base, [M+H]⁺, where M is C₁₅H₁₄N₂O. The hydrochloride salt will dissociate in the ESI source.

| Ion | Expected m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 239.1179 | This is the target ion, confirming the molecular weight of the free base. |

| [M+Na]⁺ | 261.0998 | A common sodium adduct, further validating the molecular weight.[2] |

The presence of a strong signal at m/z 239.1179 provides the first piece of concrete evidence that the core structure has been successfully synthesized.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale

FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[5] For this specific compound, we expect to see characteristic absorption bands for the amine N-H bonds, the nitrile C≡N triple bond, the aromatic C-H bonds, and the ether C-O bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Place a small, solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Data Interpretation

The presence of the following peaks confirms the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3450 & ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct peaks are characteristic of a primary amine.[6][7] |

| ~3100-3000 | C-H Stretch | Aromatic Rings | Confirms the presence of sp² C-H bonds. |

| ~2950-2850 | C-H Stretch | Methyl (-CH₃) & Methylene (-CH₂-) | Confirms the presence of sp³ C-H bonds. |

| ~2230 | C≡N Stretch | Aromatic Nitrile (-C≡N) | A sharp, strong peak in this region is a definitive marker for the nitrile group.[8] |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further confirmation of the primary amine.[6] |

| ~1250 | Asymmetric C-O-C Stretch | Aromatic Ether | Confirms the ether linkage.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] While MS and FTIR confirm the pieces are present, NMR shows how they are connected.

-

¹H NMR: Determines the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Determines the number of different types of carbons in the molecule.

-

2D NMR (HSQC, HMBC): These experiments correlate proton and carbon signals, providing definitive proof of C-H attachments (HSQC) and multi-bond connectivity (HMBC), which is essential for piecing the molecular fragments together.[11]

Experimental Protocol

-

Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves hydrochloride salts and its residual proton signal does not interfere with most signals.[11]

-

Acquisition: Record ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

Data Interpretation: Predicted ¹H and ¹³C NMR Assignments

The following table outlines the predicted assignments. The chemical shifts are estimates based on typical values for these functional groups.[7][12]

| Label | Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

| A | -CH₃ | ~2.1 (s, 3H) | ~16 |

| B | -NH₂ | ~5.0 (broad s, 2H) | - |

| C | -O-CH₂- | ~5.2 (s, 2H) | ~69 |

| D | Aromatic H (Phenoxy) | ~6.6-6.8 (m, 3H) | ~112-125 |

| E | Aromatic H (Benzonitrile) | ~7.5-7.8 (m, 4H) | ~129-135 |

| F | Quaternary C (Phenoxy) | - | ~145 (C-N), ~147 (C-O) |

| G | Quaternary C (Benzonitrile) | - | ~111 (C-CN), ~138 (C-CH₂) |

| H | Nitrile Carbon | - | ~119 |

Confirming Connectivity with 2D NMR

The final assembly of the structure is confirmed by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are typically 2 or 3 bonds away.

-

Key Correlation 1: The protons of the methylene linker (-O-CH₂-, signal C) will show a correlation to the oxygen-bearing carbon of the phenoxy ring AND the methylene-bearing carbon of the benzonitrile ring. This definitively connects the two aromatic systems via the ether linkage.

-

Key Correlation 2: The protons of the methyl group (-CH₃, signal A) will show correlations to the carbons within the phenoxy ring, confirming its position relative to the amine.

Single-Crystal X-ray Crystallography

Rationale

While the combination of MS, FTIR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[13] It generates a 3D model of the molecule as it exists in the solid state, confirming not only the atom-to-atom connectivity but also the precise location of the chloride counter-ion and the site of protonation. This technique is considered the gold standard for structure determination.[14][15]

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution (e.g., ethanol, methanol, or an acetonitrile/water mixture).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final structural model.

Data Interpretation

The output of a successful crystallographic experiment will be a detailed structural file (e.g., a CIF file) containing:

-

Atomic Coordinates: The precise x, y, z position of every atom.

-

Bond Lengths and Angles: Confirming expected geometries.

-

Crystal Packing Information: Showing intermolecular interactions like hydrogen bonding.

-

Confirmation of Salt Structure: The data will explicitly show the chloride ion and its interaction with the protonated primary amine (now an ammonium group, -NH₃⁺), likely through N-H···Cl hydrogen bonds.[16] This provides definitive evidence of the hydrochloride salt form.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale

The validity of any structure elucidation rests on the purity of the sample. HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds.[17] It separates the target compound from any impurities, and the relative peak areas can be used to calculate the purity percentage.[18]

Recommended Technique: Reversed-Phase HPLC with UV Detection

-

Method: Utilize the same LC method as described in the LC-MS protocol (Section 4.2).

-

Detection: Use a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

-

Analysis: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides the purity value (e.g., >99.5%).

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. The workflow begins with mass spectrometry to confirm the molecular formula, followed by FTIR to verify the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then maps the precise connectivity of the molecular framework. Finally, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure, confirming the atom-to-atom bonding and the nature of the hydrochloride salt. This multi-technique, self-validating approach ensures the highest level of confidence in the compound's identity, providing a solid analytical foundation for all subsequent research and development activities.

References

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

-

Techniques in Pharmaceutical Analysis. (2024, February 7). ILT - Integrated Liner Technologies. Retrieved from [Link]

-

Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). IntechOpen. Retrieved from [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

-

Spectra and structure of benzonitriles and some of its simple derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. (n.d.). Astronomy & Astrophysics (A&A). Retrieved from [Link]

-

Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2020). International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]

-

Misra, N., Siddiqui, S. A., Pandey, A. K., & Trivedi, S. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. (2024). RSC Publishing. Retrieved from [Link]

-

A Low-Volume LC/MS Method for Highly Sensitive Monitoring of Phenoxymethylpenicillin, Benzylpenicillin, and Probenecid in Human Serum. (2024, January 8). ResearchGate. Retrieved from [Link]

-

A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. (2024, January 25). PubMed. Retrieved from [Link]

-

IR: amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

X-ray studies of molecular structure during the crystallisation of organic salts. (2022, November 15). University of Manchester. Retrieved from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... (n.d.). ResearchGate. Retrieved from [Link]

-

Phenol-selective mass spectrometric analysis of jet fuel. (n.d.). UVIC. Retrieved from [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega. Retrieved from [Link]

-

Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. (2021, December 18). PubMed Central. Retrieved from [Link]

-

Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]

-

Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved from [Link]

-

Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). Retrieved from [Link]

-

Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. (2022, October 17). NIH. Retrieved from [Link]

-

Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. (n.d.). Astronomy & Astrophysics. Retrieved from [Link]

-

Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. (n.d.). PubChem. Retrieved from [Link]

-

4-Amino-3-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. (n.d.). Astronomy & Astrophysics (A&A). Retrieved from [Link]

-

4-amino-3-(3-cyano-N-methylanilino)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

4 Amino Benzonitrile For sale. (n.d.). Pcchem. Retrieved from [Link]

-

4-Amino-3-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). NIH. Retrieved from [Link]

-

Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... (n.d.). ResearchGate. Retrieved from [Link]

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.). Google Patents.

-

3-Amino-4-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Preparation method of aminobenzonitrile. (n.d.). Patsnap. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - this compound (C15H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]

- 5. ijrar.org [ijrar.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 11. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray studies of molecular structure during the crystallisation of organic salts - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 18. iltusa.com [iltusa.com]

An In-depth Technical Guide to 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride (CAS 1251925-23-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride (CAS 1251925-23-1), a substituted benzonitrile derivative of interest in medicinal chemistry. While specific peer-reviewed data on this compound is limited, this document synthesizes information based on the well-established chemistry of its constituent functional groups—an aminophenol, an ether linkage, and a benzonitrile moiety—to offer insights into its physicochemical properties, potential synthetic routes, and plausible biological activities. By examining structure-activity relationships of analogous compounds, this guide aims to equip researchers with a foundational understanding for future investigation and application in drug discovery.

Introduction and Chemical Identity

This compound is an organic compound identified by the Chemical Abstracts Service (CAS) number 1251925-23-1. Its structure features a central phenoxymethyl linker connecting a 4-amino-3-methylphenol to a 3-cyanobenzyl group. The presence of the benzonitrile functional group is of particular note, as it is a common pharmacophore in a variety of approved pharmaceuticals and clinical candidates. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding and metabolic stability.

The hydrochloride salt form suggests improved solubility in aqueous media, a desirable property for handling and formulation in research settings. Given its structural motifs, this compound belongs to the class of aminophenoxymethyl benzonitrile derivatives, which have been explored for various therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are derived from publicly available databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1251925-23-1 | N/A |

| Molecular Formula | C₁₅H₁₅ClN₂O | PubChem |

| Molecular Weight | 274.75 g/mol | PubChem |

| IUPAC Name | 3-((4-amino-3-methylphenoxy)methyl)benzonitrile hydrochloride | PubChem |

| SMILES | CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl | PubChem |

| Predicted LogP | 2.8 | PubChemLite |

| Predicted Water Solubility | Information not available | N/A |

| Appearance | Solid (predicted) | N/A |

Synthesis Strategies

A potential retrosynthetic analysis is depicted below:

Figure 1: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

This protocol outlines a two-step synthesis starting from commercially available precursors.

Step 1: Williamson Ether Synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile

-

To a solution of 4-amino-3-methylphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.

-

Add 3-(bromomethyl)benzonitrile (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the free base of the target compound.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 3-(4-amino-3-methylphenoxymethyl)benzonitrile in a suitable organic solvent such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Chemical Reactivity and Potential Structure-Activity Relationships

The chemical structure of this compound contains several functional groups that can influence its biological activity. The benzonitrile moiety is a key feature in many bioactive molecules, often acting as a bioisostere for other functional groups and participating in hydrogen bonding.

The aminophenol portion of the molecule is also significant. The primary amine can act as a hydrogen bond donor and a basic center, potentially interacting with acidic residues in a biological target. The methyl group on the phenol ring may provide steric hindrance or lipophilic interactions that could influence binding affinity and selectivity.

Based on the structure-activity relationships of similar compounds, it is plausible that this molecule could exhibit inhibitory activity against various enzymes, such as kinases or other ATP-binding proteins. The general structure is reminiscent of some reported kinase inhibitors where the benzonitrile group occupies the hinge-binding region of the kinase domain.

A hypothetical interaction model is presented below, illustrating how this compound might bind to a generic kinase active site.

The Therapeutic Potential of (Aminophenoxymethyl)benzonitrile Derivatives: A Technical Guide to Predicting Biological Activity

Abstract

The (aminophenoxymethyl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a diverse range of therapeutic targets. The unique combination of a flexible aminophenoxymethyl side chain and an electrophilic benzonitrile "warhead" allows for nuanced interactions with various enzyme active sites and receptors. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the predicted biological activities of this chemical class, focusing on its potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes and Cathepsin K for osteoporosis. We will delve into the rationale behind computational prediction methodologies, provide detailed protocols for experimental validation, and discuss the critical structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives.

Introduction: The (Aminophenoxymethyl)benzonitrile Scaffold - A Versatile Pharmacophore

The benzonitrile moiety is a well-established pharmacophore in drug discovery, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[1] The addition of an aminophenoxymethyl substituent introduces a flexible linker and a basic amino group, which can be crucial for establishing key interactions within a target's binding pocket, such as salt bridges and hydrogen bonds. This unique combination of structural features makes (aminophenoxymethyl)benzonitrile derivatives attractive candidates for targeting a variety of enzymes and receptors.

This guide will focus on two primary, well-documented therapeutic targets for which benzonitrile-containing compounds have shown significant promise:

-

Dipeptidyl Peptidase-4 (DPP-4): A serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[2][3] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[2] The nitrile group in inhibitors often forms a covalent or reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[4]

-

Cathepsin K: A cysteine protease predominantly expressed in osteoclasts, responsible for the degradation of bone matrix proteins, particularly type I collagen.[5][6] Inhibition of Cathepsin K is a promising approach for the treatment of osteoporosis and other bone resorption disorders.[6] The nitrile moiety in these inhibitors can interact with the catalytic cysteine residue of Cathepsin K.[7]

This guide will follow a logical progression from in silico prediction to in vitro and in vivo validation, providing the scientific rationale and detailed methodologies required for the successful investigation of novel (aminophenoxymethyl)benzonitrile derivatives.

Computational Prediction of Biological Activity

The journey of drug discovery for a novel chemical scaffold often begins with computational modeling to predict its biological activity and guide the synthesis of the most promising candidates. This in silico approach saves significant time and resources by prioritizing compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities.[8] By developing a mathematical model, QSAR can predict the activity of unsynthesized analogs, providing valuable insights into the structural requirements for potency.

Rationale for QSAR: For a congeneric series of (aminophenoxymethyl)benzonitrile derivatives, QSAR can elucidate the influence of various substituents on the phenyl rings and the amino group on their inhibitory activity against a specific target. The model can highlight the importance of electronic, steric, and hydrophobic properties in driving biological activity.[9] For instance, a QSAR model might reveal that electron-withdrawing groups on the benzonitrile ring enhance inhibitory potency by increasing the electrophilicity of the nitrile carbon, thus promoting interaction with a catalytic nucleophile in the enzyme's active site.[4]

Experimental Protocol: 2D-QSAR Model Development

-

Data Set Collection:

-

Compile a dataset of (aminophenoxymethyl)benzonitrile derivatives with their experimentally determined biological activities (e.g., IC50 or Ki values) against the target of interest (e.g., DPP-4).

-

Ensure the data is from a consistent assay to maintain uniformity. Convert IC50 values to pIC50 (-logIC50) for a linear relationship with free energy.

-

Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.[1]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of 2D descriptors using software like PaDEL-Descriptor or Dragon. These descriptors quantify various aspects of the molecular structure, such as:

-

Topological descriptors: Describe the connectivity and branching of the molecule.

-

Electronic descriptors: Quantify the distribution of electrons (e.g., partial charges, polarizability).

-

Physicochemical descriptors: Include properties like molecular weight, logP (lipophilicity), and molar refractivity.

-

-

-

Model Building and Validation:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear equation correlating the descriptors (independent variables) with the biological activity (dependent variable).

-

Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness and guard against overfitting. A high cross-validated correlation coefficient (q²) is indicative of a good model.

-

External Validation: Use the test set to evaluate the model's predictive ability on new data. A high predictive correlation coefficient (r²_pred) indicates a reliable model.

-

Molecular Docking

Molecular docking is a structure-based drug design technique that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor or enzyme.[9] This method requires the 3D structure of the target protein, which can often be obtained from the Protein Data Bank (PDB).

Rationale for Molecular Docking: Docking studies can provide a visual and energetic understanding of how (aminophenoxymethyl)benzonitrile derivatives fit into the active site of their target. This allows for the rational design of new analogs with improved binding interactions. For example, docking can reveal if the amino group forms a crucial salt bridge with an acidic residue in the active site or if a specific substitution on one of the phenyl rings can occupy a hydrophobic pocket, thereby increasing binding affinity.[10]

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Preparation of Receptor and Ligand:

-

Receptor: Download the crystal structure of the target protein (e.g., DPP-4, PDB ID: 1X70) from the PDB. Remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign partial charges using software like AutoDockTools (ADT). Save the prepared receptor file in the .pdbqt format.

-

Ligand: Draw the 3D structure of the (aminophenoxymethyl)benzonitrile derivative using a chemical drawing tool like ChemDraw or MarvinSketch. Optimize its geometry using a force field (e.g., MMFF94). In ADT, assign rotatable bonds and save the ligand in the .pdbqt format.[11]

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[12]

-

-

Docking Simulation:

-

Run the docking simulation using AutoDock Vina, which will systematically search for the best binding poses of the ligand within the defined grid box. Vina uses a scoring function to estimate the binding affinity (in kcal/mol) for each pose.[13]

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy, which represents the most likely binding mode.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.[14]

-

Diagram: Computational Workflow for Predicting Biological Activity

A flowchart illustrating the parallel and interconnected workflows of QSAR and molecular docking for predicting the biological activity of novel compounds.

Chemical Synthesis of (Aminophenoxymethyl)benzonitrile Derivatives

While a single, universal protocol for the synthesis of all (aminophenoxymethyl)benzonitrile derivatives does not exist due to the variety of possible substitutions, a general and adaptable synthetic route can be proposed based on established methodologies for similar structures. The following protocol outlines a plausible multi-step synthesis.

Rationale for Synthetic Strategy: The proposed synthesis relies on common and robust reactions in medicinal chemistry. The initial step involves the conversion of a substituted benzaldehyde to a benzonitrile, a well-established transformation.[13][15] This is followed by a nucleophilic aromatic substitution or a Williamson ether synthesis to couple the two aromatic rings, and finally, a reduction of a nitro group or a similar precursor to install the key amino functionality. This stepwise approach allows for the introduction of desired substituents at various stages, providing flexibility in generating a library of analogs for SAR studies.

Experimental Protocol: A General Synthetic Route

Step 1: Synthesis of a Substituted Benzonitrile

-

To a solution of a substituted 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in formic acid, add hydroxylammonium sulfate (1.2 eq) and sodium formate (1.5 eq).[13]

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzonitrile.

-

Purify the product by column chromatography on silica gel.

Step 2: Ether Synthesis

-

To a solution of the synthesized benzonitrile (1.0 eq) and a suitably substituted 4-nitrophenol (1.1 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the reaction mixture at 60-80 °C for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the nitro-substituted ether.

-

Purify by recrystallization or column chromatography if necessary.

Step 3: Reduction of the Nitro Group to an Amine

-

Dissolve the nitro-substituted ether (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

If using SnCl₂, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the desired (aminophenoxymethyl)benzonitrile derivative.

-

Purify the final compound by column chromatography or recrystallization.

Experimental Validation of Biological Activity

Following the synthesis of a focused library of (aminophenoxymethyl)benzonitrile derivatives, their biological activity must be validated through rigorous in vitro and in vivo assays. These experiments are crucial for confirming the predictions from computational models and for quantifying the potency and selectivity of the synthesized compounds.

In Vitro Enzyme Inhibition Assays

In vitro assays are the first step in experimental validation, providing a direct measure of a compound's ability to inhibit its target enzyme in a controlled environment.

Rationale for In Vitro Assays: These assays are essential for determining the intrinsic potency of a compound (often expressed as the IC50 or Ki value) and for assessing its selectivity against related enzymes. For example, a promising Cathepsin K inhibitor should be significantly less potent against other cathepsins like Cathepsin B, L, and S to minimize off-target effects.[16] Fluorometric assays are commonly used due to their high sensitivity and suitability for high-throughput screening.[17]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[18]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in DPP-4 assay buffer to create a range of concentrations for testing.

-

Prepare solutions of recombinant human DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well of a black 96-well microplate, add the following:

-

Test wells: 50 µL of DPP-4 assay buffer, 25 µL of the test compound dilution.

-

Enzyme control wells (no inhibitor): 75 µL of DPP-4 assay buffer.

-

Inhibitor control wells: 50 µL of DPP-4 assay buffer, 25 µL of a known DPP-4 inhibitor (e.g., Sitagliptin).

-

-

Add 25 µL of the DPP-4 enzyme solution to the test and control wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity (e.g., λex = 360 nm, λem = 460 nm) kinetically for 30-60 minutes at 37°C using a fluorescence microplate reader.

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol is based on principles from commercially available kits and literature.[14][17]

-

Reagent Preparation:

-

Similar to the DPP-4 assay, prepare stock and serial dilutions of the test compounds in a suitable assay buffer (typically an acidic buffer, pH ~5.5, containing a reducing agent like DTT to maintain the active state of the cysteine protease).

-

Prepare solutions of recombinant human Cathepsin K and a fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC).

-

-

Assay Procedure (96-well plate format):

-

To a black 96-well microplate, add the test compounds, a positive control inhibitor (e.g., Odanacatib), and buffer for the enzyme control.

-

Add the Cathepsin K enzyme to all wells except for a substrate blank.

-

Pre-incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically as described for the DPP-4 assay.

-

Calculate the reaction rates and percent inhibition.

-

Determine the IC50 value by plotting the data and fitting to a dose-response curve.

-

Diagram: In Vitro Enzyme Inhibition Assay Workflow

A step-by-step workflow for determining the in vitro inhibitory activity of synthesized compounds.

In Vivo Efficacy Models

After demonstrating promising in vitro activity, lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety.

Rationale for In Vivo Models: Animal models are indispensable for understanding how a drug candidate behaves in a complex biological system. They provide crucial information on oral bioavailability, metabolic stability, and ultimately, whether the in vitro potency translates to a therapeutic effect in a living organism.

-

For DPP-4 Inhibitors: The oral glucose tolerance test (OGTT) in rodent models (e.g., mice or rats) is a standard method to evaluate the antihyperglycemic effect of DPP-4 inhibitors.[8][17]

-

For Cathepsin K Inhibitors: The ovariectomized (OVX) rat or monkey model is widely used to mimic postmenopausal osteoporosis and assess the ability of inhibitors to prevent bone loss.[1][3]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Acclimatization and Fasting:

-

Acclimatize male C57BL/6 mice for at least one week.

-

Fast the mice overnight (e.g., 12-16 hours) with free access to water.

-

-

Compound Administration:

-

Administer the test (aminophenoxymethyl)benzonitrile derivative or vehicle control orally (p.o.) via gavage. A known DPP-4 inhibitor like sitagliptin should be used as a positive control.

-

-

Glucose Challenge:

-

After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose levels using a glucometer.

-

-

Data Analysis:

-

Plot the blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates in vivo efficacy.[17]

-

Structure-Activity Relationships and Data Interpretation

The data generated from both computational and experimental studies are crucial for establishing a clear Structure-Activity Relationship (SAR). SAR analysis helps to understand how specific structural modifications influence biological activity and guides the design of next-generation compounds with improved properties.

Key SAR Insights for Nitrile-Based Inhibitors:

-

The Nitrile Group: The benzonitrile moiety is often a key "warhead" that interacts with a catalytic residue (serine in DPP-4, cysteine in Cathepsin K) in the enzyme's active site. The electrophilicity of the nitrile is critical, and substitutions on the benzonitrile ring can modulate this property.[2][6]

-

The Amino Group: The basic amino group in the aminophenoxymethyl side chain is often crucial for forming a salt bridge with an acidic residue (e.g., Glutamic acid) in the active site, providing a key anchoring point.[18]

-

The Phenoxy Linker: The ether linkage provides flexibility, allowing the molecule to adopt an optimal conformation within the binding pocket.

-

Substituents on the Aromatic Rings: Substitutions on either the benzonitrile or the phenoxy ring can influence potency, selectivity, and pharmacokinetic properties. For example, hydrophobic substituents may interact favorably with hydrophobic subpockets in the active site, while polar groups can form additional hydrogen bonds.[19]

Quantitative Data Summary

The following tables provide representative data for nitrile-containing inhibitors of DPP-4 and Cathepsin K, illustrating the range of potencies that can be achieved with this class of compounds. Note that these are examples from the literature for related scaffolds, and similar data would need to be generated for a novel series of (aminophenoxymethyl)benzonitrile derivatives.

Table 1: Representative DPP-4 Inhibitors with Nitrile Moieties

| Compound ID | Scaffold | DPP-4 IC50 (nM) | Reference |

| Sitagliptin | β-amino acid derivative | 23.6 | [18] |

| Vildagliptin | Cyanopyrrolidine | ~10 | |

| Alogliptin | Pyrimidinedione | 1.42 (analog) | [2] |

| Compound 5d | Quinazolinone-benzonitrile | 1462.1 | [18] |

Table 2: Representative Cathepsin K Inhibitors with Nitrile Moieties

| Compound ID | Scaffold | Cathepsin K IC50 (nM) | Reference |

| Balicatib | Peptidic nitrile | 1.4 | [6] |

| Odanacatib | Dipeptide nitrile | ~0.2 | |

| Triazine Derivative 41 | Triazine-nitrile | 1.0 | [6] |

| Cycloalkylcarboxamide 37 | Cycloalkylcarboxamide-nitrile | 0.28 | [6] |

Signaling Pathways and Mechanism of Action

A thorough understanding of the biological context in which the target operates is essential for rational drug design. The following diagrams illustrate the signaling pathways for DPP-4 and Cathepsin K.

Diagram: DPP-4 and Incretin Signaling in Glucose Homeostasis

The role of DPP-4 in inactivating GLP-1 and how its inhibition leads to improved glucose control.

Diagram: Cathepsin K in Osteoclast-Mediated Bone Resorption

The RANKL signaling pathway leading to Cathepsin K expression and its role in bone resorption.

Conclusion and Future Directions

The (aminophenoxymethyl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutics, particularly as inhibitors of DPP-4 and Cathepsin K. This guide has outlined a comprehensive, integrated approach for predicting and validating the biological activity of derivatives based on this core structure. By combining computational methods like QSAR and molecular docking with robust chemical synthesis and experimental validation, researchers can efficiently navigate the early stages of the drug discovery process.

Future work should focus on synthesizing and evaluating a diverse library of (aminophenoxymethyl)benzonitrile derivatives to build a robust SAR dataset specific to this scaffold. This will enable the development of highly predictive QSAR models and provide deeper insights into the key molecular interactions driving potency and selectivity. Furthermore, lead compounds identified through the workflows described herein should be advanced into more extensive preclinical studies to evaluate their pharmacokinetic profiles, safety, and long-term efficacy in relevant disease models. The principles and protocols detailed in this guide provide a solid foundation for these future endeavors, paving the way for the potential discovery of new and effective medicines.

References

-

Benchchem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Retrieved from Benchchem website.[2]

-

Ansari, M. F., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link][4][10]

-

Holst, J. J., & Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 193. [Link]

-

Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays with Cathepsin K Inhibitor 3. Retrieved from Benchchem website.[17]

-

Saftig, P., et al. (1998). Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice. Advances in Experimental Medicine and Biology, 436, 335-342.[5]

-

Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Retrieved from Benchchem website.[1]

-

Benchchem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Retrieved from Benchchem website.[8]

-

Al-Masoudi, N. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 2(2), 1-8.[16]

- Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K, for the treatment of osteoporosis. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

-

Google Patents. (2010). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. [15]

-

ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link][13]

-

Du, X., et al. (2016). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Bone and Mineral Metabolism, 34(6), 617-627. [Link][6][7]

-

Bapat, S. (2020, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications [Video]. YouTube. [Link][14]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link][12]

- Sigma-Aldrich. (n.d.). 4-(Aminomethyl)benzonitrile 97 15996-76-6.

-

Mccoull, W., et al. (2017). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Iranian Journal of Pharmaceutical Research, 16(4), 1436–1447. [Link][18]

-

Kumar, A., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.[9]

-

MDPI. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link][5]

-

Le Gall, F., et al. (2007). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 16(11), 1745-1757. [Link][16]

- Wang, L., et al. (2011). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Journal of Molecular Modeling, 17(11), 2891-2901.

- Deaton, D. N., et al. (2005). Novel and potent cyclic cyanamide-based cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(7), 1815-1819.

-

Sharma, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Pharmaceutical Research, 16(1), 1-15. [Link][19]

-

ResearchGate. (n.d.). Structure activity relationship analyses of the resultant data of DPP-4.... [Link]

-

MDPI. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

-

MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

-

ResearchGate. (2022). (PDF) A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link]

-

PubMed Central (PMC). (2016). Advances in the discovery of cathepsin K inhibitors on bone resorption. [Link][7]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

in silico screening of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

An In-Depth Technical Guide to the In Silico Screening of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the journey from a newly synthesized small molecule to a clinically viable therapeutic is both arduous and costly. Computational, or in silico, methods have emerged as an indispensable accelerator in this process, enabling researchers to predict, screen, and analyze the behavior of compounds before they are ever synthesized or tested in a lab.[1][2] This guide focuses on this compound, a versatile small molecule scaffold with the chemical formula C₁₅H₁₅ClN₂O and a molecular weight of 274.74 g/mol .[3] While its structure is intriguing, its biological targets and therapeutic potential remain largely uncharacterized.

This document serves as a comprehensive, technically-grounded whitepaper for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide not just a sequence of steps, but a logical, self-validating framework for the in silico evaluation of this compound. We will proceed from the foundational challenge of having no known biological target, through the process of target identification, focused screening, and finally, an assessment of its drug-like properties. Every protocol is designed to be robust, with clear causality behind each choice, ensuring scientific integrity and generating actionable, testable hypotheses for downstream experimental validation.